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Compound of Interest

Compound Name: 3,6-Dimethoxypyridazine

Cat. No.: B189588 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3,6-
dimethoxypyridazine (CAS No: 4603-59-2), a key heterocyclic compound utilized in organic

synthesis and as a pharmaceutical intermediate.[1][2][3] A thorough understanding of its

spectroscopic signature is paramount for researchers in drug development and materials

science for identity confirmation, purity assessment, and structural elucidation. This document

synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS) to offer a holistic and practical reference.

Compound Profile:

Chemical Name: 3,6-Dimethoxypyridazine

Molecular Formula: C₆H₈N₂O₂[1]

Molecular Weight: 140.14 g/mol [4][5]

Appearance: White crystalline solid.[2][3]

Key Applications: Serves as a versatile building block in the synthesis of complex active

pharmaceutical ingredients and in broader chemical research and development.[2][3]

Caption: Molecular structure of 3,6-Dimethoxypyridazine.
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NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen

framework of a molecule. For 3,6-dimethoxypyridazine, its inherent symmetry simplifies the

spectra, making signal assignment straightforward. Due to the plane of symmetry bisecting the

N-N bond, the two methoxy groups are chemically equivalent, as are the two protons and their

corresponding carbons on the pyridazine ring.

¹H NMR Spectroscopy
Expertise & Experience: The proton NMR spectrum is expected to be simple, showing only two

distinct signals. The integration ratio of these signals is a critical self-validation checkpoint; it

should correspond directly to the number of protons in each unique environment (6 methoxy

protons vs. 2 ring protons). The choice of a deuterated solvent like Chloroform-d (CDCl₃) or

DMSO-d₆ is standard, selected for its ability to dissolve the analyte without introducing

interfering proton signals.[6]

Predicted ¹H NMR Data:

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.0 - 7.2 Singlet 2H H-4, H-5 (Aromatic)

~4.1 - 4.2 Singlet 6H 2 x -OCH₃ (Methoxy)

Authoritative Grounding: The pyridazine ring protons appear in the aromatic region, while the

methoxy protons are found further upfield. The exact chemical shifts can be influenced by

solvent effects and concentration. The symmetrical nature of the molecule leads to the

observation of singlets for both proton environments.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Accurately weigh approximately 5-10 mg of 3,6-dimethoxypyridazine
and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

clean, dry NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference

standard (δ = 0.00 ppm).
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Instrumentation: Place the NMR tube in the spectrometer's probe.

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of

1-2 seconds.

Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier

transform. Phase the spectrum and integrate the signals. Reference the spectrum to the

TMS signal.

¹³C NMR Spectroscopy
Expertise & Experience: The proton-decoupled ¹³C NMR spectrum is also simplified by the

molecule's symmetry, predicting three distinct carbon signals. The carbon atoms attached to

the electronegative oxygen and nitrogen atoms (C3/C6) are expected to be the most

deshielded, appearing furthest downfield.

¹³C NMR Data:

Chemical Shift (δ) ppm Assignment

~163 C-3, C-6

~120 C-4, C-5

~55 -OCH₃

Note: This data is based on publicly available spectra from SpectraBase.[4]

Authoritative Grounding: The chemical shifts are consistent with values reported for similar

aromatic methoxy compounds. The significant downfield shift of C-3 and C-6 is due to the

direct attachment to both a ring nitrogen and an exocyclic oxygen, creating a highly electron-

deficient environment.[7]

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher

concentration (20-50 mg) may be beneficial to reduce acquisition time due to the lower
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natural abundance of ¹³C.

Instrumentation: Utilize a 75 MHz or higher field NMR spectrometer.

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This involves broadband

decoupling of proton frequencies to produce singlets for all carbon signals, simplifying the

spectrum. A larger number of scans is typically required compared to ¹H NMR.

Processing: Process the FID with a Fourier transform. Reference the spectrum using the

solvent signal (e.g., CDCl₃ at δ = 77.16 ppm).

Sample Preparation Data Acquisition Data Processing

Weigh Compound Dissolve in
Deuterated Solvent Add TMS Standard Transfer to

NMR Tube
Insert into

Spectrometer Tune & Shim Acquire FID Fourier Transform Phase & Baseline
Correction Reference & Integrate Assign Peaks

Click to download full resolution via product page

Caption: Standardized workflow for NMR sample analysis.

Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy excels at identifying functional groups. For 3,6-
dimethoxypyridazine, the key diagnostic peaks will be associated with the aromatic ring and

the methoxy groups. The absence of certain bands (e.g., broad -OH or sharp C=O stretches) is

a crucial self-validating measure of sample purity. Attenuated Total Reflectance (ATR) is a

common modern technique that requires minimal sample preparation.

FTIR Spectral Data:
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Wavenumber (cm⁻¹) Intensity Assignment

~3000-3100 Medium-Weak Aromatic C-H Stretch

~2850-2950 Medium Aliphatic C-H Stretch (-OCH₃)

~1580-1620 Strong C=N / C=C Stretch (in-ring)

~1250-1300 Strong Aryl-O Stretch (Asymmetric)

~1020-1050 Strong Aryl-O Stretch (Symmetric)

Note: This data is based on publicly available spectra from Wiley-VCH GmbH, acquired on a

Bruker IFS 88 C instrument using a KBr-Pellet technique.[4]

Authoritative Grounding: The spectrum is dominated by vibrations characteristic of an aromatic

ether. The strong absorption around 1250-1300 cm⁻¹ is a classic indicator of the aryl-O bond

stretch.[8] The C=N and C=C stretching vibrations of the pyridazine ring are also prominent in

the fingerprint region.[8]

Experimental Protocol: ATR-FTIR Spectroscopy

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum. The

background should be a flat line.

Sample Application: Place a small amount of the solid 3,6-dimethoxypyridazine powder

directly onto the ATR crystal.

Data Acquisition: Lower the instrument's pressure arm to ensure firm contact between the

sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the

signal-to-noise ratio.

Data Analysis: The resulting spectrum is typically plotted as transmittance (%) versus

wavenumber (cm⁻¹). Identify and label the major absorption bands corresponding to the

molecule's functional groups.

Mass Spectrometry (MS)
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Expertise & Experience: Mass spectrometry provides the molecular weight and, through

fragmentation analysis, crucial structural information. For 3,6-dimethoxypyridazine, the

molecular ion peak (M⁺) is expected to be prominent. The choice of ionization technique is key;

Electron Ionization (EI) is a common, high-energy method that induces predictable

fragmentation, which is invaluable for structural confirmation.

GC-MS (EI) Data:

m/z Relative Intensity Assignment

140 High [M]⁺ (Molecular Ion)

125 Moderate [M - CH₃]⁺

111 Low
[M - CHO]⁺ or [M - N]⁺

(rearrangement)

97 Moderate [M - CH₃ - CO]⁺

69 High [M - OCH₃ - N₂]⁺

Note: This data is based on publicly available GC-MS spectra from the NIST Mass

Spectrometry Data Center.[4]

Authoritative Grounding: The fragmentation pattern is consistent with related methoxy-

substituted aromatic compounds. The initial loss of a methyl radical (•CH₃) to form the m/z 125

ion is a characteristic fragmentation pathway for methyl ethers. Subsequent losses of neutral

molecules like CO and N₂ lead to the other observed fragments.

Experimental Protocol: GC-MS (EI) Analysis

Sample Preparation: Prepare a dilute solution of 3,6-dimethoxypyridazine (~1 mg/mL) in a

volatile organic solvent such as methanol or dichloromethane.

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with

an Electron Ionization (EI) source.

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The

compound will travel through a capillary column (e.g., a DB-5ms), separating it from any

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b189588?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3_6-Dimethoxypyridazine
https://www.benchchem.com/product/b189588?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


impurities. The oven temperature program should be optimized to ensure good peak shape.

Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the MS

ion source where it is bombarded with high-energy electrons (typically 70 eV), causing

ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio

(m/z) in the mass analyzer (e.g., a quadrupole).

Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak to

confirm the molecular weight. Correlate the major fragment ions with the known structure of

the molecule to provide definitive identification.

[C₆H₈N₂O₂]⁺˙
m/z = 140

[C₅H₅N₂O₂]⁺
m/z = 125

- •CH₃ [C₄H₅N₂O]⁺
m/z = 97

- CO

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 3,6-
Dimethoxypyridazine for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b189588#spectroscopic-data-of-3-6-
dimethoxypyridazine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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